REACTION_CXSMILES
|
[C:1]([BH3-])#[N:2].[Na+].N[C:6]1[CH:7]=[C:8]([OH:13])[CH:9]=[CH:10][C:11]=1[F:12].C=O.[C:16](O)(=O)C>C(#N)C.O>[CH3:16][N:2]([CH3:1])[C:6]1[CH:7]=[C:8]([OH:13])[CH:9]=[CH:10][C:11]=1[F:12] |f:0.1|
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Name
|
|
Quantity
|
0.81 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
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Name
|
|
Quantity
|
0.66 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1F)O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred for 2 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The product is then extracted into diethyl ether (50 mL×3)
|
Type
|
WASH
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Details
|
the combined organic fractions are washed with brine (40 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
The resulting solution is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is chromatographed on silica gel
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C=1C=C(C=CC1F)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.72 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |